molecular formula C10H7Cl2FN2 B13192431 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine

4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine

Cat. No.: B13192431
M. Wt: 245.08 g/mol
InChI Key: ANACATCAGUXIHR-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex quinoline derivatives with extended conjugation .

Scientific Research Applications

4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine has several applications in scientific research, including:

    Medicinal chemistry: Used in the development of antibacterial, antiviral, and antineoplastic agents.

    Biological studies: Acts as an enzyme inhibitor and is used in studies of enzyme mechanisms.

    Industrial applications: Used in the synthesis of dyes and liquid crystals .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances its binding affinity and stability, allowing it to effectively inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H7Cl2FN2

Molecular Weight

245.08 g/mol

IUPAC Name

4,6-dichloro-7-fluoro-3-methylquinolin-8-amine

InChI

InChI=1S/C10H7Cl2FN2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3

InChI Key

ANACATCAGUXIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1)N)F)Cl)Cl

Origin of Product

United States

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